3-Ethyl Cefadroxil is a derivative of cefadroxil, a broad-spectrum cephalosporin antibiotic. This compound is primarily used to treat bacterial infections and is classified under the category of beta-lactam antibiotics. Beta-lactams work by inhibiting bacterial cell wall synthesis, making them effective against a variety of Gram-positive and some Gram-negative bacteria.
Cefadroxil itself is derived from 7-aminocephalosporanic acid (7-ACA) through various synthetic routes. The introduction of the ethyl group at the 3-position of the cefadroxil structure alters its pharmacokinetic properties and may enhance its antibacterial efficacy.
3-Ethyl Cefadroxil belongs to the class of cephalosporins, which are characterized by their beta-lactam ring structure. It is specifically classified as a second-generation cephalosporin due to its extended spectrum of activity compared to first-generation cephalosporins.
The synthesis of 3-Ethyl Cefadroxil can be achieved through several methods, primarily involving acylation reactions. One common approach includes the acylation of 7-aminocephalosporanic acid with appropriate acyl chlorides or anhydrides in the presence of solvents such as dimethylformamide or acetonitrile.
The molecular structure of 3-Ethyl Cefadroxil can be represented as follows:
The primary chemical reactions involving 3-Ethyl Cefadroxil include:
The mechanism of action of 3-Ethyl Cefadroxil involves:
3-Ethyl Cefadroxil is a semi-synthetic derivative of the first-generation cephalosporin antibiotic cefadroxil (C₁₆H₁₇N₃O₅S), where the methyl group at the C-3 position is replaced by an ethyl moiety (–CH₂CH₃) [7] [9]. This modification yields the core molecular formula C₁₇H₁₉N₃O₅S, increasing the molecular weight from 363.39 g/mol to 381.44 g/mol [4] [7]. The deuterated analog, 3-Ethyl Cefadroxil-d4 (C₁₇H₁₅D₄N₃O₅S), incorporates four deuterium atoms at the ortho positions of the phenyl ring, further elevating the molecular weight to 381.44 g/mol while retaining the antibiotic’s core bicyclic β-lactam structure [4] [7].
Key structural impacts include:
Table 1: Molecular Properties of Cefadroxil and Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Cefadroxil | C₁₆H₁₇N₃O₅S | 363.39 | 3-Methyl group, para-hydroxyphenyl ring |
3-Ethyl Cefadroxil | C₁₇H₁₉N₃O₅S | 377.42 (TFA salt: 491.44) | 3-Ethyl substitution |
3-Ethyl Cefadroxil-d4 | C₁₇H₁₅D₄N₃O₅S | 381.44 | Deuterium at phenyl ring ortho positions |
Cefadroxil was patented in 1967 and approved clinically in 1978 as a long-acting, broad-spectrum oral cephalosporin [5]. Its development marked a strategic advance over early cephalosporins (e.g., cephalexin) through:
3-Ethyl Cefadroxil emerged from structure-activity relationship (SAR) campaigns in the 2010s, exemplified by patents like CN108395444B, which detailed deuterium incorporation to refine pharmacokinetics [7]. This evolution reflects a broader trend in cephalosporin design: side-chain modifications at C-3 and C-7 to expand spectra, improve stability, or circumvent resistance [5] [8].
Ethylation at C-3
Deuterium Substitution
Table 2: Synthesis Steps for 3-Ethyl Cefadroxil-d4 (Patent CN108395444B)
Step | Reaction | Conditions | Purpose |
---|---|---|---|
1 | Ethylation of cefadroxil | Ethyl bromide, DMF, 0–5°C, inert atmosphere | Introduce ethyl group at C-3 |
2 | Deuterium exchange | D₂O, Pd/C catalyst, 25°C | Incorporate deuterium at phenyl ring |
3 | Purification | Recrystallization from methanol-water | Achieve >98% purity (HPLC) |
Functional Outcomes
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1